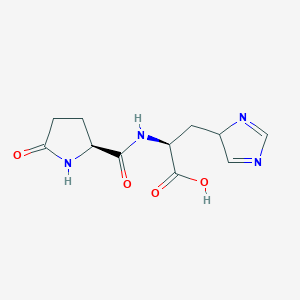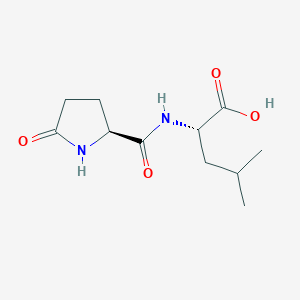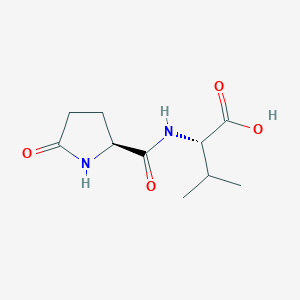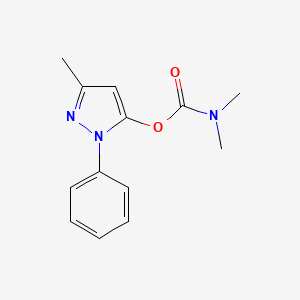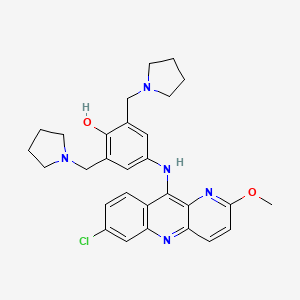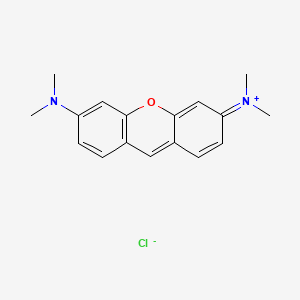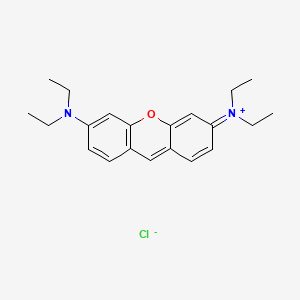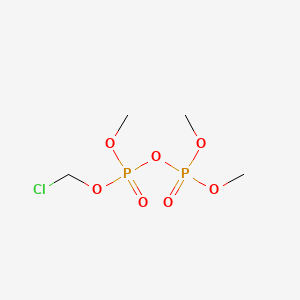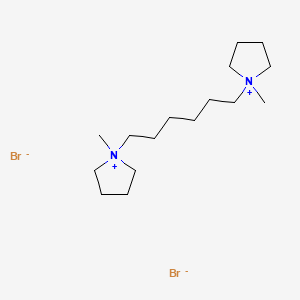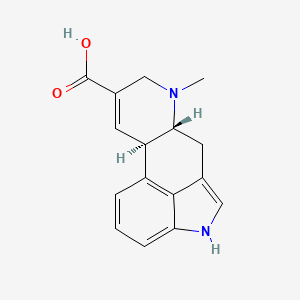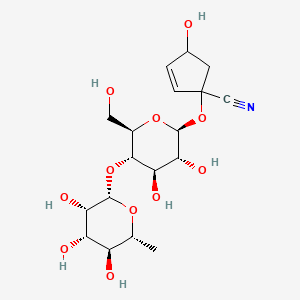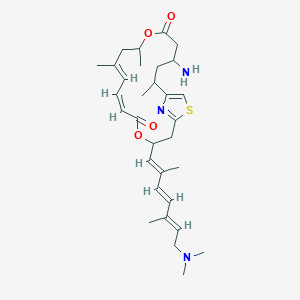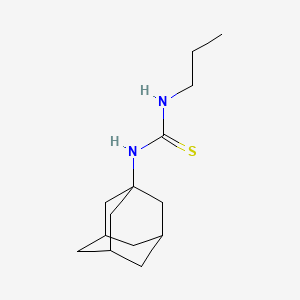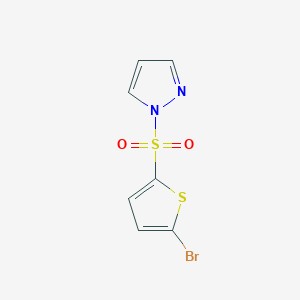
Qstatin
科学研究应用
Qstatin 在科学研究中有着广泛的应用:
化学: 用作研究群体感应机制和开发新型抗菌剂的工具。
生物学: 有助于理解细菌通讯及其在致病性中的作用。
医学: 有可能用于开发治疗细菌感染的药物,特别是由弧菌属引起的感染。
作用机制
Qstatin 通过与 SmcR 蛋白结合发挥作用,SmcR 蛋白是弧菌属中的一种 LuxR 同源物。这种结合改变了蛋白质的柔韧性,破坏了它调节基因表达的能力。 结果,参与毒力、运动性和生物膜形成的基因表达被降低,导致致病性减弱 .
生化分析
Biochemical Properties
Qstatin plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins involved in quorum sensing. It binds tightly to a putative ligand-binding pocket on SmcR, the LuxR homologue in Vibrio vulnificus. This interaction alters the flexibility of the SmcR protein, thereby affecting its transcription regulatory activity. This compound’s binding to SmcR results in the dysfunction of SmcR, impacting the expression of the SmcR regulon required for virulence, motility, chemotaxis, and biofilm dynamics .
Cellular Effects
This compound influences various types of cells and cellular processes by modulating quorum sensing pathways. It affects cell signaling pathways by altering the expression of quorum sensing-regulated genes. This modulation impacts gene expression and cellular metabolism, leading to reduced virulence and motility in Vibrio species. This compound’s effects on cell function include the attenuation of quorum sensing-regulated phenotypes, such as virulence against brine shrimp, without affecting bacterial viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the SmcR protein in Vibrio vulnificus. This compound binds to a ligand-binding pocket on SmcR, altering the protein’s flexibility and transcription regulatory activity. This binding results in the dysfunction of SmcR, affecting the expression of quorum sensing-regulated genes. This compound’s mechanism of action includes enzyme inhibition, as it interferes with the transcriptional regulation of genes involved in virulence and motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation have been studied, revealing that it remains effective in attenuating quorum sensing-regulated phenotypes over extended periods. Long-term effects of this compound on cellular function include sustained reduction in virulence and motility of Vibrio species. In vitro and in vivo studies have demonstrated that this compound maintains its efficacy in controlling quorum sensing-regulated processes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits threshold effects, with higher doses leading to more pronounced attenuation of quorum sensing-regulated phenotypes. At excessively high doses, this compound may exhibit toxic or adverse effects. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm to the host organism .
Metabolic Pathways
This compound is involved in metabolic pathways related to quorum sensing in Vibrio species. It interacts with enzymes and cofactors that regulate the expression of quorum sensing-regulated genes. This compound’s effects on metabolic flux and metabolite levels include the reduction of virulence factors and motility-related proteins. By modulating these pathways, this compound effectively controls the pathogenicity of Vibrio species .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation within the bacterial cells. This compound’s distribution within the cells ensures its effective binding to the SmcR protein, thereby modulating quorum sensing-regulated processes. The transport and distribution of this compound are crucial for its efficacy in controlling Vibrio species .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it interacts with the SmcR protein. This compound’s activity and function are influenced by its localization, as it needs to bind to the SmcR protein to exert its effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the bacterial cells, ensuring its effective interaction with the SmcR protein .
准备方法
合成路线与反应条件
Qstatin 的合成涉及几个关键步骤:
溴化反应: 起始原料噻吩在 5 位引入溴原子。
磺酰化反应: 然后对溴化的噻吩进行磺酰化,以连接磺酰基。
吡唑环的形成: 最后一步是通过与肼衍生物的环化反应形成吡唑环.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。优化反应条件,如温度控制和催化剂的使用,被用来提高产量和纯度。 该过程还包括纯化步骤,如重结晶和色谱法,以确保最终产品符合要求的规格 .
化学反应分析
反应类型
Qstatin 经历了各种化学反应,包括:
氧化反应: this compound 在特定条件下可以被氧化,形成亚砜和砜。
还原反应: 还原反应可以将磺酰基转化为硫醚。
常见试剂和条件
氧化反应: 常见的氧化剂包括过氧化氢和过酸。
还原反应: 使用诸如氢化铝锂 (LiAlH4) 之类的还原剂。
取代反应: 胺类和硫醇类等亲核试剂用于取代反应.
主要产品
相似化合物的比较
类似化合物
- 乙酰螺旋霉素
- 替硝唑
- N-(酮己酰)-DL-高丝氨酸内酯
- 左氧氟沙星
- 达诺氟沙星甲磺酸盐
- 磺胺异噁唑
- 头孢克洛
独特性
Qstatin 因其对弧菌属中群体感应抑制的高度选择性而脱颖而出,对细菌生长影响最小。 这使其成为可持续抗菌策略的有希望的候选者,特别是在水产养殖中 .
属性
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRBBGFHILYDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


